

N-Acetyl Famciclovir: A Technical Overview of a Key Reference Standard

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Compound of Interest

Compound Name: *N-Acetyl famciclovir*

Cat. No.: *B15354771*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Acetyl famciclovir**, a critical reference standard in the pharmaceutical industry. The focus of this document is to furnish researchers, scientists, and drug development professionals with essential data and context regarding its physicochemical properties and its role in the quality control of the antiviral drug famciclovir. While **N-Acetyl famciclovir** is primarily recognized as an impurity of famciclovir, understanding its characteristics is paramount for the development and manufacturing of safe and effective antiviral therapies.

Physicochemical Properties

A precise understanding of the molecular formula and mass is fundamental for the identification and quantification of **N-Acetyl famciclovir** during the quality assessment of famciclovir. The key quantitative data for **N-Acetyl famciclovir** are summarized in the table below.

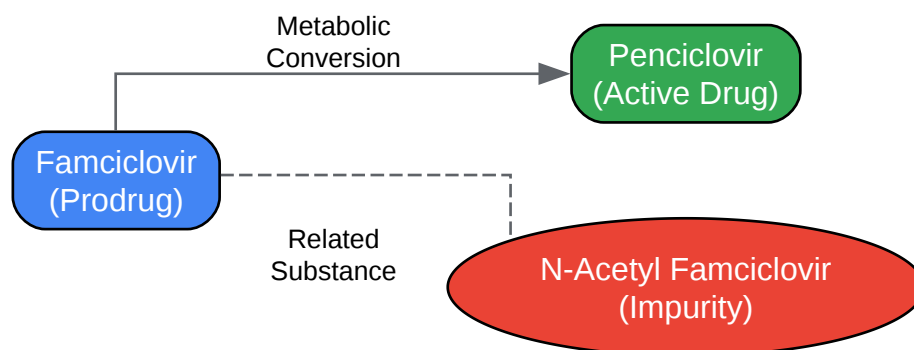
Property	Value	Citation(s)
Molecular Formula	C ₁₆ H ₂₁ N ₅ O ₅	[1][2][3][4]
Molecular Weight	363.37 g/mol	[2][3][4]
Exact Mass	363.15462 g/mol	

Note: The exact mass was calculated based on the molecular formula.

Contextual Relationship of N-Acetyl Famciclovir

Famciclovir is a prodrug that is converted in the body to the active antiviral agent, penciclovir.

N-Acetyl famciclovir is known as a process impurity or a related compound of famciclovir. The following diagram illustrates the metabolic conversion of famciclovir and the position of **N-Acetyl famciclovir** as a related substance.



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Caption: Metabolic pathway of famciclovir and its relationship to **N-Acetyl famciclovir**.

Role in Pharmaceutical Quality Control

N-Acetyl famciclovir serves as a crucial reference standard for the analytical testing of famciclovir drug substance and product.^[4] Its availability allows for the accurate identification and quantification of this specific impurity, ensuring that the levels in the final drug product are within the acceptable limits set by regulatory authorities. The presence and quantity of impurities can impact the safety and efficacy of a pharmaceutical product.

Analytical Methodologies for Impurity Profiling

The primary experimental context for **N-Acetyl famciclovir** is within the analytical methods developed for famciclovir impurity profiling. High-Performance Liquid Chromatography (HPLC) is a standard technique employed for this purpose.

Representative Experimental Protocol: HPLC for Famciclovir Impurity Detection

While a specific, detailed protocol for the analysis of **N-Acetyl famciclovir** is not publicly available, the principles of such a method can be outlined based on established pharmacopeial methods for famciclovir and its impurities.

Objective: To detect and quantify **N-Acetyl famciclovir** and other related impurities in a famciclovir sample.

Instrumentation:

- HPLC system with a UV detector
- A suitable reversed-phase column (e.g., C18)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer solution (e.g., phosphate or acetate buffer)
- Famciclovir reference standard
- **N-Acetyl famciclovir** reference standard

Chromatographic Conditions (Illustrative):

- Mobile Phase: A gradient elution using a mixture of the buffer solution and an organic modifier like acetonitrile. The gradient is adjusted to achieve optimal separation of all impurities from the main famciclovir peak.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
- Detection Wavelength: UV detection at a wavelength where both famciclovir and **N-Acetyl famciclovir** have significant absorbance.

- **Injection Volume:** A fixed volume of the sample and standard solutions.

Procedure:

- **Standard Preparation:** Prepare solutions of known concentrations of the famciclovir and **N-Acetyl famciclovir** reference standards in a suitable diluent.
- **Sample Preparation:** Dissolve a known amount of the famciclovir test sample in the same diluent.
- **Chromatographic Run:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of **N-Acetyl famciclovir** in the sample by comparing its peak area to that of the corresponding reference standard.

System Suitability: Before sample analysis, the chromatographic system's performance is verified by injecting a system suitability solution. This ensures that the system is capable of providing accurate and reproducible results. Parameters such as peak resolution, tailing factor, and theoretical plates are evaluated.

Conclusion

N-Acetyl famciclovir is a well-characterized compound primarily utilized as a reference standard in the quality control of the antiviral drug famciclovir. While extensive research on its specific biological activities is not publicly documented, its role in ensuring the purity and safety of famciclovir is indispensable. The analytical methodologies for its detection and quantification are central to its practical application in the pharmaceutical industry. This guide provides the foundational technical information required for researchers and professionals working with famciclovir and its related substances.

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References

- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. alentris.org [alentris.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Famciclovir N-Acetyl Impurity | Axios Research [axios-research.com]
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